erbium;quinolin-8-ol

Description

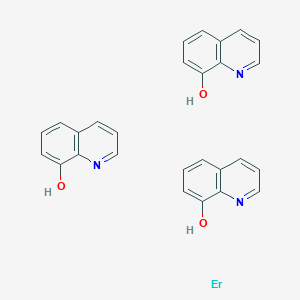

Erbium;quinolin-8-ol refers to a coordination complex where erbium (Er³⁺), a rare earth metal, is bound to quinolin-8-ol (C₉H₇NO), a bidentate ligand. Quinolin-8-ol (8-hydroxyquinoline) is a heterocyclic compound with a hydroxyl group at the 8-position of the quinoline ring, enabling chelation with metal ions. The erbium complex, such as 5,7-dichloroquinolin-8-ol;erbium , is hypothesized to form stable structures due to the electron-donating properties of the ligand. These complexes are studied for their luminescent, catalytic, and bioactive properties, though specific applications of the erbium complex require further exploration.

Properties

IUPAC Name |

erbium;quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPAJGXGJCCDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Er] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ErN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erbium;quinolin-8-ol typically involves the reaction of erbium salts with quinolin-8-ol in an appropriate solvent. One common method is to dissolve erbium chloride in ethanol and then add a solution of quinolin-8-ol in ethanol. The reaction mixture is stirred and heated under reflux conditions for several hours. The resulting precipitate is filtered, washed, and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Erbium;quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The quinolin-8-ol ligands can undergo substitution reactions with other ligands, resulting in the formation of new coordination compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of quinolin-8-ol, while substitution reactions can produce new coordination compounds with different ligands.

Scientific Research Applications

Erbium;quinolin-8-ol has a wide range of scientific research applications, including:

Chemistry: The compound is used as a catalyst in various organic reactions and as a precursor for the synthesis of other coordination compounds.

Biology: It has been studied for its potential antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: This compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties

Mechanism of Action

The mechanism of action of erbium;quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. In biological systems, it can interfere with cellular processes by chelating essential metal ions, leading to the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Quinolin-8-ol

Quinolin-8-ol derivatives vary in substituent positions and functional groups, significantly impacting their properties:

Key Observations :

- C5 Substitutions (e.g., methyl, hydrazone) enhance bioactivity, particularly in antimicrobial and antiviral applications .

- Halogenation (e.g., Cl at C5/C7) improves metal-binding capacity, critical for anticancer Pd(II) complexes .

- Nitro groups (C6) may reduce bioavailability but increase stability for industrial uses .

Metal Complexes of Quinolin-8-ol Derivatives

Metal coordination alters electronic, optical, and reactive properties:

Key Observations :

- Erbium Complexes: Limited data exist, but rare-earth complexes are often explored for optoelectronic applications .

- Pd(II) Complexes : Exhibit potent anticancer activity via DNA interaction and apoptosis induction .

- Zinc Complexes : Act as mixed-type corrosion inhibitors, adsorbing on metal surfaces .

Toxicological and Pharmacokinetic Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.